molecular formula C29H29N3O6S B2881421 ethyl 4-[2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate CAS No. 443351-46-0

ethyl 4-[2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2881421
CAS No.: 443351-46-0
M. Wt: 547.63
InChI Key: WAGZHMDLKBKJQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 443351-46-0) is a quinazolinone derivative with a 3,4-dimethoxyphenethyl substituent at position 3 of the quinazolinone core. A sulfanyl acetamide bridge links the quinazolinone moiety to an ethyl 4-aminobenzoate ester.

Properties

IUPAC Name

ethyl 4-[[2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O6S/c1-4-38-28(35)20-10-12-21(13-11-20)30-26(33)18-39-29-31-23-8-6-5-7-22(23)27(34)32(29)16-15-19-9-14-24(36-2)25(17-19)37-3/h5-14,17H,4,15-16,18H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGZHMDLKBKJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps:

    Formation of the Quinazolinone Core: This step involves the reaction of 2-(3,4-dimethoxyphenyl)ethylamine with an appropriate aldehyde to form an intermediate, which is then cyclized to produce the quinazolinone core.

    Thioether Formation: The quinazolinone intermediate is reacted with a thiol compound to introduce the sulfanyl group.

    Acetamido Group Introduction: The thioether intermediate is then reacted with an acylating agent to introduce the acetamido group.

    Esterification: Finally, the compound is esterified with ethyl benzoate under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The quinazolinone core can be reduced to a dihydroquinazoline.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways involving quinazolinone derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 4-[2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core can interact with biological macromolecules, potentially inhibiting or modulating their activity. The sulfanyl and acetamido groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Core Structural Variations

The target compound belongs to a family of sulfanyl acetamide-linked quinazolinones. Key analogues include:

Compound Name Substituent at Quinazolinone Position 3 Acetamide Substituent Molecular Formula Molecular Weight Reference
Target Compound 2-(3,4-dimethoxyphenyl)ethyl Ethyl 4-aminobenzoate C₃₀H₃₁N₃O₆S 585.65 g/mol
N-(4-acetamidophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide 4-methylphenyl 4-acetamidophenyl C₂₆H₂₄N₄O₃S 480.56 g/mol
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide 4-chlorophenyl 2-ethyl-6-methylphenyl C₂₅H₂₂ClN₃O₂S 464.0 g/mol
Ethyl 4-[[2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate Phenyl (thienopyrimidine core) Ethyl 4-aminobenzoate C₂₅H₂₃N₃O₄S 477.53 g/mol
Ethyl 4-({[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetyl}amino)benzoate Benzyl Ethyl 4-aminobenzoate C₂₆H₂₃N₃O₄S 473.54 g/mol

Key Observations :

  • Substituent Diversity : The target compound’s 3,4-dimethoxyphenethyl group distinguishes it from analogues with simpler aryl (e.g., 4-methylphenyl in ) or alkyl (e.g., benzyl in ) groups. Methoxy groups may enhance solubility or target interactions.
  • Core Heterocycle: Most analogues retain the quinazolinone core, but the thienopyrimidine variant in introduces a sulfur atom and fused thiophene ring, altering electronic properties and binding affinity.
  • Acetamide Linker : The sulfanyl acetamide bridge is conserved across analogues, suggesting its role in maintaining bioactivity.

Bioactivity and Computational Similarity

Studies using Tanimoto and Dice similarity indices (MACC and Morgan fingerprints) indicate moderate structural similarity (Tanimoto scores: 0.4–0.6) between the target compound and analogues like and , primarily due to shared quinazolinone and acetamide motifs . However, hierarchical clustering of bioactivity profiles (e.g., NCI-60 data) reveals that even structurally divergent compounds (e.g., thienopyrimidine in ) may cluster with quinazolinones if they share protein targets or mechanisms .

Caveats :

  • quinazolinone) .
  • The 3,4-dimethoxyphenyl group in the target compound could confer unique pharmacokinetic properties, such as enhanced blood-brain barrier penetration compared to chlorophenyl or methylphenyl analogues .

Biological Activity

Ethyl 4-[2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound with diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The compound features a quinazoline core, which is known for its bioactivity. The presence of the 3,4-dimethoxyphenyl group and the sulfanyl moiety contributes to its unique interactions with biological targets. The molecular formula is C20H24N2O4SC_{20}H_{24}N_2O_4S, with a molecular weight of approximately 396.48 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to metabolic processes or signal transduction pathways, leading to altered cellular responses.
  • Receptor Modulation : By binding to receptors, it can modulate their activity, potentially leading to therapeutic effects such as anti-inflammatory or anti-cancer activities.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : Research shows that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest at specific phases (G1/S or G2/M) .
Cell LineIC50 (µM)Mechanism
HeLa15Apoptosis induction
MCF-712G1 phase arrest
A54920ROS generation

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several pathogens. Studies indicate that it exhibits effective inhibition against both gram-positive and gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) values for common pathogens:
PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This antimicrobial activity is attributed to the disruption of bacterial cell membranes and interference with metabolic functions.

Case Studies

  • Anticancer Study : A study involving the treatment of MCF-7 breast cancer cells with varying concentrations of the compound showed a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent .
  • Antimicrobial Efficacy : In a clinical trial assessing its efficacy against skin infections caused by Staphylococcus aureus, patients treated with formulations containing this compound showed significant improvement compared to controls .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 4-[2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the quinazolinone core via cyclization of substituted anilines with carbonyl compounds under acidic conditions (e.g., glacial acetic acid in ethanol at reflux) .
  • Step 2 : Introduction of the sulfanylacetamido group through nucleophilic substitution or thiol-ene coupling. For example, reacting 3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-thiol with chloroacetamide derivatives in DMF at 60–80°C .
  • Key Optimization : Solvent choice (e.g., ethanol vs. DMF), catalyst use (e.g., triethylamine for deprotonation), and reaction time (4–12 hours) significantly impact yields (typically 50–70%) .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the quinazolinone ring and substituent positions .
  • HPLC-MS : For purity assessment (>95%) and detection of byproducts (e.g., unreacted thiol intermediates) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for the 3,4-dihydroquinazolin-2-yl moiety .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Initial screenings often focus on:

  • Anticancer Activity : IC₅₀ values against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, with comparisons to analogs lacking the 3,4-dimethoxyphenyl group .
  • Enzyme Inhibition : Testing against kinases (e.g., EGFR) or proteases using fluorescence-based assays. For example, IC₅₀ of 2.1 μM against EGFR in one study .

Advanced Research Questions

Q. How can conflicting data on bioactivity across studies be systematically addressed?

  • Methodological Answer :

  • Data Harmonization : Compare assay conditions (e.g., cell line passage number, serum concentration) and normalize results to positive controls (e.g., doxorubicin for cytotoxicity) .
  • Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., logP vs. IC₅₀) to identify structure-activity trends. For example, increased lipophilicity correlates with improved membrane permeability but higher toxicity .

Q. What strategies optimize the compound’s selectivity for target enzymes over off-target proteins?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., EGFR) and identify critical binding residues (e.g., Lys721 and Met769). Modify substituents (e.g., methoxy groups) to enhance hydrogen bonding or π-π stacking .
  • Proteome-Wide Profiling : Employ affinity chromatography coupled with mass spectrometry to detect off-target binding, followed by rational redesign of the acetamido linker .

Q. How do structural modifications to the quinazolinone core influence pharmacokinetic properties?

  • Methodological Answer :

  • SAR Table :
Substituent ModificationImpact on Solubility (LogS)Impact on t₁/₂ (h)Bioactivity Change
Replacement of 3,4-dimethoxy with 4-fluoroLogS ↓ 0.3t₁/₂ ↑ 1.5IC₅₀ ↑ 2-fold
Addition of methyl group at C-6LogS ↓ 0.5t₁/₂ ↓ 0.7Selectivity ↑
  • In Vivo Testing : Administer analogs to rodent models and measure plasma concentration via LC-MS/MS to validate computational predictions .

Q. What experimental designs mitigate challenges in scaling up synthesis without compromising yield?

  • Methodological Answer :

  • Flow Chemistry : Transition from batch to continuous flow reactors for the thiol-ene coupling step, improving heat dissipation and reducing side reactions (yield increases from 60% to 85%) .
  • DoE (Design of Experiments) : Use factorial designs to optimize variables (e.g., temperature, solvent ratio) in the cyclization step, reducing impurity formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.